5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Context of 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry
The 1,2,4-triazole-3-thiol scaffold has evolved from a simple heterocyclic curiosity to a cornerstone of modern drug design, with its development timeline marked by three key phases. Early work (1990–2000) focused on exploiting the thiol group's nucleophilic reactivity for creating sulfhydryl-containing derivatives, exemplified by the synthesis of ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate through thioacetamide coupling. The period 2001–2015 saw systematic exploration of bioisosteric replacements, with researchers demonstrating that the triazole-thiol moiety could effectively mimic peptide bonds while providing enhanced metabolic stability. Contemporary research (2016–present) has focused on targeted kinase inhibition, as evidenced by 5-pyridinyl-1,2,4-triazole derivatives showing sub-micromolar FAK inhibitory activity (IC~50~ = 0.87–1.42 μM).
Key pharmacological advantages of 1,2,4-triazole-3-thiol derivatives include:
- Three-dimensional hydrogen bonding capacity : The triazole ring's dipole moment (4.8 D) and thiol group's polarizability enable simultaneous interactions with multiple receptor sites.
- Metabolic resistance : Comparative studies show <5% degradation of triazole-thiol derivatives in hepatic microsome assays versus 35–40% for analogous imidazole compounds.
- Structural tunability : The thiol group's reactivity permits diverse functionalization strategies, from S-alkylation to oxidative coupling, as demonstrated in the synthesis of poly(1H-1,2,4-triazole-3-thiol) conductive films.
Recent synthetic breakthroughs have expanded accessible derivatives:
Rationale for Pyrazole-Tetrahydrofuran-Triazole Hybrid Architectures
The integration of pyrazole and tetrahydrofuran motifs into 1,2,4-triazole-3-thiol scaffolds addresses three critical challenges in contemporary drug design: bioavailability optimization, three-dimensional structure control, and target engagement specificity.
Pyrazole Contribution :
- π-π Stacking Enhancement : The 3-methylpyrazole group provides an electron-rich aromatic system (HOMO energy = -6.8 eV) capable of strong interactions with tyrosine residues in kinase binding pockets.
- Metabolic Protection : Comparative pharmacokinetic studies show pyrazole-containing derivatives exhibit 2.3-fold longer plasma half-lives than phenyl analogues in rodent models.
- Conformational Restriction : Molecular modeling indicates the pyrazole's 120° bond angles impose favorable torsion angles (Φ = 65–70°) for ATP-binding pocket accommodation.
Tetrahydrofuran Contribution :
- Stereoelectronic Control : The tetrahydrofuran ring's endo-anomeric effect (ΔG~rot~ = 2.1 kcal/mol) stabilizes chair conformations that optimize target binding.
- Solubility Modulation : LogP reductions of 0.8–1.2 units compared to cyclohexyl analogues, as quantified in octanol-water partitioning studies.
- Synthetic Versatility : Flow chemistry techniques enable precise α-C–H functionalization of tetrahydrofuran (conversion >95%, residence time <5 min).
The hybrid architecture demonstrates synergistic effects in preliminary assays:
Properties
IUPAC Name |
3-[(3-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9-4-5-16(15-9)8-11-13-14-12(19)17(11)7-10-3-2-6-18-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKDSSDLDYOXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2CC3CCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials often include 3-methyl-1H-pyrazole and tetrahydrofuran derivatives. The synthesis may involve:
Alkylation: Introduction of the pyrazole and tetrahydrofuran moieties.
Cyclization: Formation of the triazole ring.
Thiol Addition: Introduction of the thiol group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole and triazole rings.
Substitution: Various substitution reactions can occur at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Disulfides: From oxidation of the thiol group.
Reduced Pyrazole/Triazole Derivatives: From reduction reactions.
Substituted Pyrazole/Triazole Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biomolecular Interactions: Studied for its interactions with various biomolecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers.
Mechanism of Action
The mechanism of action of 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with receptors, altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility : The THF-methyl group in the target compound likely improves water solubility compared to phenyl or chlorophenyl analogs, as oxygenated substituents reduce logP values .
- Thermal Stability : The phenyl analog exhibits a high melting point (274–276°C), suggesting strong crystalline packing due to aromatic interactions . The THF-methyl substituent may lower melting points due to reduced symmetry.
Key Contrasts
Substituent Effects :
- Phenyl vs. THF-Methyl : Phenyl groups enhance lipophilicity, favoring membrane penetration, while THF-methyl improves solubility for systemic distribution .
- Methoxy vs. Methyl : Methoxy groups increase metabolic stability but may reduce reactivity compared to methyl .
Synthetic Complexity :
- The THF-methyl analog requires multi-step alkylation, whereas phenyl derivatives are simpler to synthesize via one-pot cyclization .
Biological Targets: Pyrrole- and indole-substituted analogs show broader enzyme interactions (e.g., antifungal targets), while antiradical activity is more pronounced in phenyl derivatives .
Biological Activity
5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS No. 1005624-63-4) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial, antioxidant, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 279.36 g/mol. The presence of both pyrazole and triazole rings in its structure contributes to its pharmacological properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies indicate that similar triazole compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 100 µg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(1-Methyl-1H-pyrazol-3-yl)-4... | Staphylococcus aureus | <50 |
| 5-(1-Methyl-1H-pyrazol-3-yl)-4... | Escherichia coli | <100 |
| 5-(1-Methyl-1H-pyrazol-3-yl)-4... | Pseudomonas aeruginosa | <75 |
Antioxidant Activity
The antioxidant potential of triazole derivatives has gained attention due to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated that compounds similar to this compound exhibit considerable DPPH radical scavenging activity, indicating their potential as antioxidant agents .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) |
|---|---|
| 5-(1-Methyl-1H-pyrazol-3-yl)-4... | 85% at 100 µg/mL |
| 5-(1-Methyl-1H-pyrazol-3-yl)-4... | 75% at 100 µg/mL |
| Standard (Ascorbic Acid) | 90% at similar dosage |
The biological activities of triazoles are often attributed to their ability to interact with various biological targets. For instance, docking studies have suggested that the compound may inhibit enzymes involved in bacterial cell wall synthesis or act on fungal cytochrome P450 enzymes, disrupting normal cellular functions .
Case Studies
Recent research has highlighted the potential therapeutic applications of triazole derivatives in treating infections and oxidative stress-related diseases. A study demonstrated that a related triazole compound significantly reduced bacterial load in infected models while exhibiting low toxicity in mammalian cells .
Q & A
Q. What are the optimal synthetic routes for preparing 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol?
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
- Step 1 : Reacting tetrahydrofuran-2-ylmethylamine with carbon disulfide under basic conditions to form a thiol intermediate.
- Step 2 : Introducing the pyrazole moiety via nucleophilic substitution using 3-methyl-1H-pyrazole in the presence of a coupling agent (e.g., DCC).
- Step 3 : Cyclization under microwave irradiation (80–120°C, 30–60 min) to form the triazole-thiol core . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can solubility and stability challenges be addressed during purification?
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution, followed by dropwise addition to ice-cold water to precipitate the compound .
- Stability : Maintain pH > 7 during synthesis to prevent thiol oxidation. Add antioxidants like BHT (0.1% w/v) to storage solutions .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., tetrahydrofuran methyl at δ 3.5–4.0 ppm; pyrazole methyl at δ 2.3 ppm) .
- FTIR : Identify thiol (-SH) stretching at ~2550 cm⁻¹ and triazole C=N at 1600 cm⁻¹ .
- HPLC : Use a C18 column (MeCN:H2O = 70:30, 1 mL/min) to assess purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is essential:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL (anisotropic displacement parameters for non-H atoms) .
- Analysis : ORTEP-3 visualizes bond angles/distances (e.g., S1–C7 bond length ~1.68 Å confirms thiolate form) . Discrepancies between calculated and observed data (R factor > 5%) may indicate tautomerism or disorder in the tetrahydrofuran ring .
Q. What methodologies are used to study structure-activity relationships (SAR) for biological targets?
- Molecular Docking : Use AutoDock Vina with PDB 3LD6 (14-α-demethylase) to model interactions. Key residues (e.g., Phe228) may form π-π stacking with the triazole ring .
- Pharmacokinetics : In vitro microsomal assays (rat liver S9 fraction) assess metabolic stability. LC-MS/MS detects metabolites like sulfonic acid derivatives .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria (e.g., thiol ↔ thione).
- DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental bond lengths to validate crystal packing effects .
Q. What strategies mitigate side reactions during functionalization of the thiol group?
- Protection : Use trityl chloride to temporarily block the -SH group before alkylation.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the triazole without affecting the thiol .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
